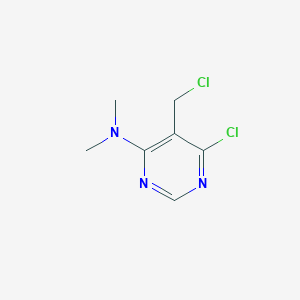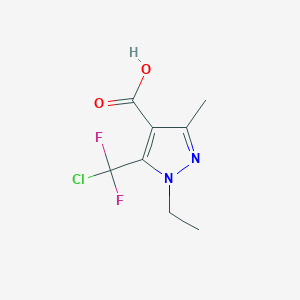
4-Chloro-5-hydroxy-2-nitrobenzoic acid
Vue d'ensemble
Description
“4-Chloro-5-hydroxy-2-nitrobenzoic acid” is a chemical compound with the molecular formula C7H4ClNO5 . It is a derivative of benzoic acid, which has a nitro group (-NO2) and a hydroxy group (-OH) attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with a chlorine atom, a hydroxy group, and a nitro group attached to it . The exact positions of these groups on the benzene ring can be determined by the numbering of the carbon atoms in the name of the compound.
Applications De Recherche Scientifique
Synthesis and Structure
- 4-Chloro-2-fluoro-5-nitrobenzoic acid, closely related to 4-Chloro-5-hydroxy-2-nitrobenzoic acid, serves as a multireactive building block in heterocyclic oriented synthesis. It is used for preparing substituted nitrogenous heterocycles like benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides, which are important in drug discovery (Křupková et al., 2013).
Crystallography and Molecular Interactions
- Crystal structures of compounds related to this compound, such as 2-chloro-4-nitrobenzoic acid, are studied to understand their molecular interactions and bonding features. These studies include the investigation of hydrogen bonds, halogen bonds, and other intermolecular forces that assemble molecules into supramolecular frameworks (Ishida et al., 2001).
Pharmacological Research
- Ethanolamine nitro/chloronitrobenzoates, including derivatives of this compound, have been synthesized and evaluated for their toxicity using Hydractinia echinata as a test system. These compounds are of interest in the medical-pharmaceutical field due to their potential as new agents for treating infectious diseases (Crisan et al., 2017).
Safety and Hazards
The safety data sheet for a similar compound, “4-Chloro-3-nitrobenzoic acid”, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
Nitrobenzoic acid derivatives are known to interact with various biological targets, including enzymes and receptors, which play crucial roles in numerous biochemical processes .
Mode of Action
Nitrobenzoic acid derivatives are known to undergo various chemical reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the targets, affecting their function .
Biochemical Pathways
Nitrobenzoic acid derivatives are known to participate in various biochemical reactions, potentially affecting multiple pathways .
Result of Action
The reactions it undergoes, such as free radical bromination, nucleophilic substitution, and oxidation, can lead to changes in the targets, affecting their function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-5-hydroxy-2-nitrobenzoic acid .
Analyse Biochimique
Biochemical Properties
4-Chloro-5-hydroxy-2-nitrobenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, thereby modulating the activity of these enzymes and influencing cellular redox states .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce oxidative stress in certain cell types, leading to changes in gene expression related to antioxidant defenses . Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, resulting in shifts in metabolic fluxes and metabolite levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound’s nitro group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes . This binding can result in the inhibition of enzyme activity, altering cellular processes and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biochemical activity . Long-term exposure to the compound has been associated with sustained oxidative stress and alterations in cellular homeostasis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can induce significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . High doses of this compound can lead to toxic effects, including oxidative damage and disruption of metabolic processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. The compound’s nitro group can undergo reduction reactions, leading to the formation of reactive intermediates that participate in redox cycling . These reactions can influence metabolic fluxes and alter the levels of key metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, and it may accumulate in certain cellular compartments . Its distribution within tissues can vary depending on the presence of binding proteins and the compound’s affinity for different cellular structures .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within cells, where it exerts its biochemical effects . For example, it may localize to the mitochondria, where it can impact mitochondrial function and oxidative phosphorylation .
Propriétés
IUPAC Name |
4-chloro-5-hydroxy-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO5/c8-4-2-5(9(13)14)3(7(11)12)1-6(4)10/h1-2,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHIKMGLJXCQCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)Cl)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[8-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine](/img/structure/B1457827.png)






![(R)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one hydrochloride](/img/structure/B1457835.png)






